molecular formula C18H19N3O3S2 B2524820 Ethyl 5-(4-(dimethylamino)benzamido)-3-methyl-4-thiocyanatothiophene-2-carboxylate CAS No. 681162-74-3

Ethyl 5-(4-(dimethylamino)benzamido)-3-methyl-4-thiocyanatothiophene-2-carboxylate

Cat. No.: B2524820
CAS No.: 681162-74-3
M. Wt: 389.49
InChI Key: RNGMQFRDMQSHIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-(4-(dimethylamino)benzamido)-3-methyl-4-thiocyanatothiophene-2-carboxylate is a useful research compound. Its molecular formula is C18H19N3O3S2 and its molecular weight is 389.49. The purity is usually 95%.
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Scientific Research Applications

Pharmacokinetics and Metabolism

Research on compounds with similar structural features, such as "alpha-[(dimethylamino)methyl]-2-(3-ethyl-5-methyl-4-isoxazolyl)-1H-indole-3-methanol," a new hypoglycemic agent, highlights the pharmacokinetics and metabolism aspects. This study in healthy male volunteers revealed the compound's rapid and almost complete absorption from the gastrointestinal tract, with a significant portion excreted unchanged in urine and metabolism occurring primarily via glucuronic acid conjugation and minor oxidation of the indole ring (Tse et al., 1987).

Metabolism in Cancer Patients

Another related compound, "N-[2-(Dimethylamino)ethyl]acridine-4-carboxamide (DACA)," an experimental antitumor agent, has undergone phase I clinical trials. The study focused on its metabolism in cancer patients, revealing the presence of several metabolites in urine, indicating that the major biotransformation reactions involve N-oxidation and acridone formation, which are considered detoxification reactions (Schofield et al., 1999).

Novel Antitumor Agents

DACA was also the subject of a phase I study to explore its cytotoxic action thought to involve topoisomerases I and II. This study aimed to determine the maximum tolerated dose and observed dose-limiting toxicity in the form of infusional arm pain (McCrystal et al., 1999).

Positron Emission Tomography (PET) in Pharmacokinetic Studies

The use of "XR5000 (N-[2-(dimethylamino)ethyl]acridine-4-carboxamide)" in a phase I study involving a 120-hour continuous infusion showcased the application of PET imaging to investigate the therapeutic advantage. This study highlighted the distribution into tumors and the potential for evaluating drug exposure in tumor versus normal tissue, providing insight into the drug's pharmacokinetics and tumor targeting capabilities (Propper et al., 2003).

Safety and Hazards

Ethyl 4-(dimethylamino)benzoate is considered hazardous. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed .

Future Directions

While specific future directions for “Ethyl 5-(4-(dimethylamino)benzamido)-3-methyl-4-thiocyanatothiophene-2-carboxylate” are not available, pyrimidine analogs have shown a range of biological activities, e.g., antibacterial, antifungal, antiparasitic, anti-inflammatory, antihypertensive, antiviral, antioxidant, herbicide, and anticancer . This suggests that similar compounds could have potential applications in various fields.

Properties

IUPAC Name

ethyl 5-[[4-(dimethylamino)benzoyl]amino]-3-methyl-4-thiocyanatothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3S2/c1-5-24-18(23)15-11(2)14(25-10-19)17(26-15)20-16(22)12-6-8-13(9-7-12)21(3)4/h6-9H,5H2,1-4H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNGMQFRDMQSHIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(S1)NC(=O)C2=CC=C(C=C2)N(C)C)SC#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.